

Spectroscopic Profile of Cyclohex-2-ene-1-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: *cyclohex-2-ene-1-carbonitrile*

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Introduction

Cyclohex-2-ene-1-carbonitrile is a cyclic nitrile that holds interest as a potential building block in organic synthesis and drug discovery. Its structural features, including a reactive nitrile group and a carbon-carbon double bond within a cyclohexene ring, offer multiple avenues for chemical modification. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of reactions in which it participates. This technical guide provides a summary of the available spectroscopic data for **cyclohex-2-ene-1-carbonitrile** (CAS No. 13048-17-4) and outlines general experimental protocols for its analysis.

Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₉ N	PubChem[1]
Molecular Weight	107.15 g/mol	PubChem[1]
Boiling Point	200.9 °C at 760 mmHg	N/A
Density	0.94 g/cm ³	N/A

Spectroscopic Data

A comprehensive search of available literature and spectral databases indicates that while Mass Spectrometry and Infrared (IR) data are accessible, detailed experimental ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **cyclohex-2-ene-1-carbonitrile** are not readily available in the public domain. The following tables summarize the available and predicted spectroscopic information.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclohex-2-ene-1-carbonitrile** exhibits characteristic absorption bands corresponding to its key functional groups.

Frequency (cm^{-1})	Assignment	Intensity
~2245	$\text{C}\equiv\text{N}$ stretch	Medium
~1650	$\text{C}=\text{C}$ stretch	Medium
~3020	$=\text{C}-\text{H}$ stretch	Medium
2800-3000	$\text{C}-\text{H}$ stretch (aliphatic)	Strong

Note: The exact frequencies may vary depending on the experimental conditions (e.g., solvent, phase).

Mass Spectrometry (MS)

Mass spectrometry data is available for **cyclohex-2-ene-1-carbonitrile**, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).^[1]

m/z	Proposed Fragment
107	$[\text{M}]^+$ (Molecular Ion)
106	$[\text{M}-\text{H}]^+$
80	$[\text{M}-\text{HCN}]^+$
79	$[\text{C}_6\text{H}_7]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ^1H and ^{13}C NMR data for **cyclohex-2-ene-1-carbonitrile** are not available in the searched literature. The following tables provide predicted chemical shifts based on the analysis of similar structures and established chemical shift theory. These values should be used as a guide and are subject to experimental verification.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H1	3.2 - 3.4	m
H2	5.8 - 6.0	m
H3	5.9 - 6.1	m
H4	2.0 - 2.2	m
H5	1.7 - 1.9	m
H6	1.9 - 2.1	m

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Carbon	Predicted Chemical Shift (ppm)
C1	30 - 35
C2	125 - 130
C3	128 - 133
C4	25 - 30
C5	20 - 25
C6	28 - 33
CN	118 - 122

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **cyclohex-2-ene-1-carbonitrile** is not readily available in peer-reviewed literature. However, a general synthetic approach can be inferred from the synthesis of analogous compounds. One plausible route is the nucleophilic substitution of a suitable leaving group at the allylic position of a cyclohexene derivative with a cyanide salt.

General Protocol for Spectroscopic Analysis

1. Sample Preparation:

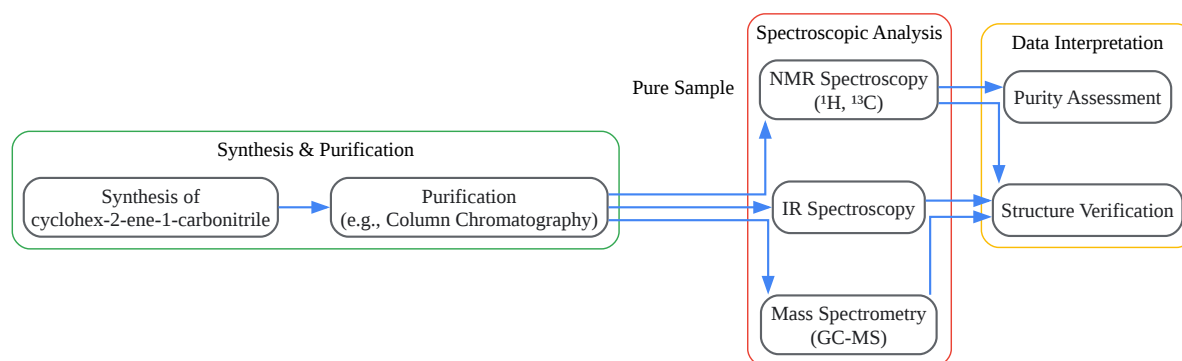
- **NMR Spectroscopy:** Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **IR Spectroscopy:** For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
- **Mass Spectrometry:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) for GC-MS analysis.

2. Instrumentation and Data Acquisition:

- **NMR:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ^1H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ^{13}C NMR, a proton-decoupled sequence is typically employed.
- **IR:** Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **MS:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound like **cyclohex-2-ene-1-carbonitrile**.



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Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide summarizes the currently available spectroscopic data for **cyclohex-2-ene-1-carbonitrile**. While mass spectrometry and infrared spectroscopy provide valuable information for its identification, the lack of experimentally verified ^1H and ^{13}C NMR data in the public domain represents a significant data gap. The predicted NMR values provided herein offer a preliminary guide for researchers. It is recommended that any future work involving this compound includes a thorough experimental determination and reporting of its complete NMR spectroscopic profile to facilitate further research and development.

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References

- 1. Cyclohex-2-ene-1-carbonitrile | C₇H₉N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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